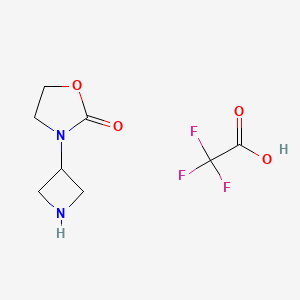

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . The compound is a white to yellow-brown powder or crystals or liquid .

Synthesis Analysis

The synthesis of oxazolidin-2-ones has been extensively studied in academic and industrial labs . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” can be represented by the InChI code: 1S/C6H10N2O2.C2HF3O2/c9-6-8 (1-2-10-6)5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis

The physical form of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a solid . It appears as a white to yellow-brown powder or crystals or liquid .Wissenschaftliche Forschungsanwendungen

Radical Addition Method in Drug Discovery

A significant application of 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is demonstrated in the radical addition method (Minisci reaction). This process introduces oxetane or azetidine groups into heteroaromatic systems, pivotal in drug discovery. Notable examples include its use in the development of the marketed EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).

Antibacterial Oxazolidinone Development

This compound plays a crucial role in the development of new oxazolidinone agents, such as (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I). MRX-I distinguishes itself with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, critical in addressing the limitations of existing treatments like linezolid (Gordeev & Yuan, 2014).

Antimicrobial Properties of Azetidinones

A series of azetidinones derived from (R)-(-)-4-Phenyl-2 oxazolidinone have been synthesized and evaluated for their antibacterial properties. These azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, especially against both gram-positive and gram-negative bacteria. This enhancement in antibacterial property is attributed to the azetidinone ring and the presence of a hydrophobic alkyl side chain in the scaffolds (Baruah et al., 2018).

Synthesis of Novel Ligands for Nicotinic Receptors

3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380 and a potential novel ligand for nicotinic receptors, has been synthesized using a Stille coupling method. This synthesis demonstrates the compound's potential in the development of new pharmaceutical agents targeting nicotinic receptors (Karimi & Långström, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.C2HF3O2/c9-6-8(1-2-10-6)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCMLKSAHCUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)

![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

amine dihydrochloride](/img/no-structure.png)

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)